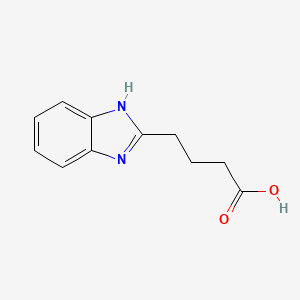

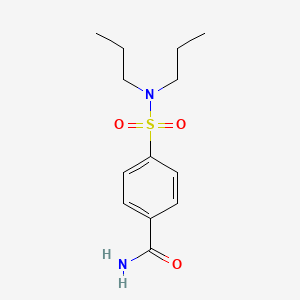

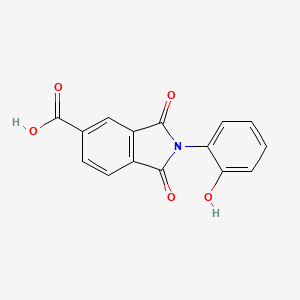

![molecular formula C6H6N4 B1349077 3-Metil-[1,2,4]triazolo[4,3-a]pirazina CAS No. 33590-17-9](/img/structure/B1349077.png)

3-Metil-[1,2,4]triazolo[4,3-a]pirazina

Descripción general

Descripción

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine (3-MTP) is a heterocyclic compound that is composed of three nitrogen atoms, a carbon atom, and a methyl group. It is a member of the pyrazine family, which are nitrogen-containing compounds that are commonly found in organic and inorganic chemistry. 3-MTP has a wide range of applications in research, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de 3-Metil-[1,2,4]triazolo[4,3-a]pirazina se han evaluado por sus actividades inhibitorias hacia las quinasas c-Met/VEGFR-2 y las actividades antiproliferativas contra líneas celulares probadas in vitro . El compuesto más prometedor exhibió excelentes actividades antiproliferativas contra las líneas celulares cancerosas A549, MCF-7 y Hela . Inhibió el crecimiento de las células A549 en la fase G0/G1 de forma dependiente de la dosis e indujo la apoptosis tardía de las células A549 .

Actividad Antibacteriana

Se sintetizó y evaluó una serie de nuevos derivados de triazolo[4,3-a]pirazina para la actividad antibacteriana in vitro . Algunos compuestos mostraron actividades antibacterianas moderadas a buenas contra cepas de Staphylococcus aureus Gram-positivas y Escherichia coli Gram-negativas . En particular, un compuesto exhibió actividades antibacterianas superiores, que fueron comparables al agente antibacteriano de primera línea ampicilina .

Actividad Antidiabética

This compound es el farmacóforo clave de la sitagliptina fosfato, un nuevo fármaco para el tratamiento de la diabetes mellitus tipo II .

Antiagregación Plaquetaria

Los derivados de triazolo[4,3-a]pirazina han mostrado propiedades de antiagregación plaquetaria .

Actividad Antifúngica

Estos compuestos también han demostrado propiedades antifúngicas .

Actividad Antimalárica

Se ha encontrado que los derivados de triazolo[4,3-a]pirazina tienen propiedades antimaláricas .

Actividad Antituberculosa

Estos compuestos han mostrado propiedades antituberculosas .

Propiedades Anticonvulsivas

Los derivados de triazolo[4,3-a]pirazina han demostrado propiedades anticonvulsivas .

Mecanismo De Acción

Target of Action

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine has been found to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . It also shows inhibitory activities towards c-Met/VEGFR-2 kinases and has been identified as a potential Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor .

Mode of Action

For instance, as a PARP1 inhibitor, it can selectively kill homologous recombination (HR) deficient cancer cells .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Result of Action

The compound exhibits excellent antibacterial activities, with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli . In cancer cell lines, it has shown excellent antiproliferative activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is relatively stable, which means that it can be used in a variety of experimental conditions. The main limitation of using 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is that its mechanism of action is not fully understood.

Direcciones Futuras

For 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research is needed to explore the potential of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine as an antioxidant, an anti-inflammatory agent, and an anti-cancer agent. Finally, further research is needed to explore the potential of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine as a fluorescent probe for the detection of metal ions in aqueous solutions, and as a fluorescent marker for imaging applications.

Análisis Bioquímico

Biochemical Properties

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of its antibacterial activity. It has been shown to interact with enzymes and proteins involved in bacterial cell wall synthesis and metabolic pathways. For instance, some derivatives of triazolo[4,3-a]pyrazine have demonstrated inhibitory effects on bacterial enzymes, leading to the disruption of bacterial growth and replication . The interactions between 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine and these enzymes are primarily based on the compound’s ability to bind to the active sites of the enzymes, thereby inhibiting their activity.

Cellular Effects

The effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine on various cell types and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, such as A549, MCF-7, and HeLa, derivatives of triazolo[4,3-a]pyrazine have shown significant antiproliferative activities . These effects are mediated through the inhibition of key signaling pathways involved in cell growth and survival, leading to cell cycle arrest and apoptosis.

Molecular Mechanism

At the molecular level, 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to the inhibition of enzyme function, resulting in the disruption of metabolic pathways and cellular processes. Additionally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. In in vitro and in vivo studies, the long-term effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine on cellular function have been observed, with some studies reporting sustained antiproliferative and antibacterial activities over extended periods .

Dosage Effects in Animal Models

The effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of various metabolites, some of which retain biological activity. The effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in energy production and cellular homeostasis.

Transport and Distribution

The transport and distribution of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the presence of nuclear localization signals can facilitate the transport of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound’s localization to other organelles, such as mitochondria, can impact cellular metabolism and energy production.

Propiedades

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAHECZATVXWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342736 | |

| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33590-17-9 | |

| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

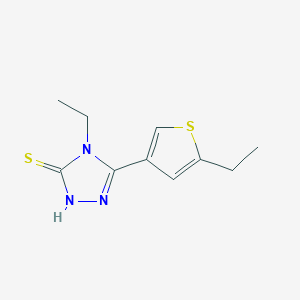

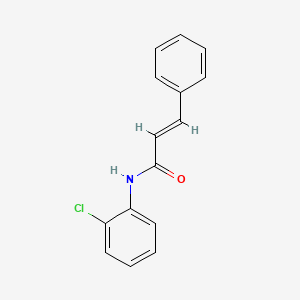

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)

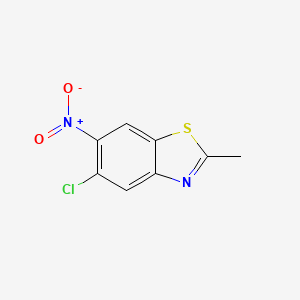

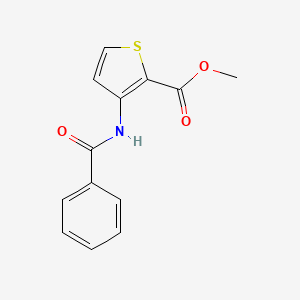

![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)

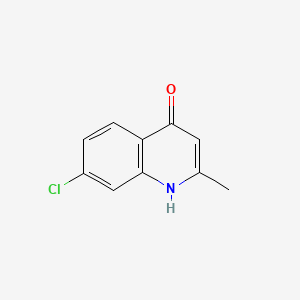

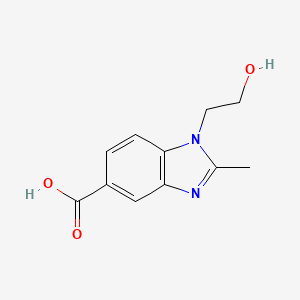

![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)